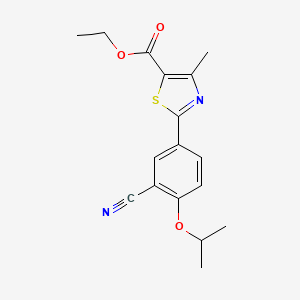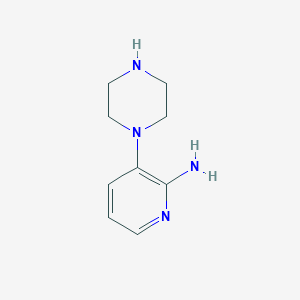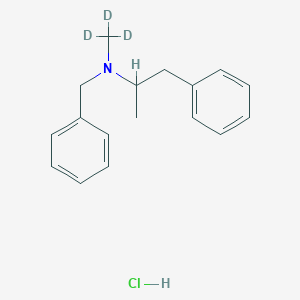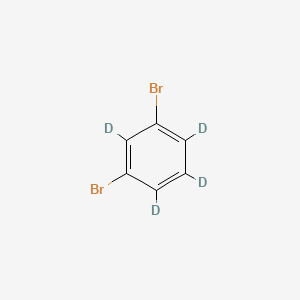
1,3-Dibromobenzene-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibromobenzene-d4 is a deuterated derivative of 1,3-dibromobenzene, where the hydrogen atoms on the benzene ring are replaced with deuterium. This compound is an aryl bromide and an isomer of dibromobenzene, appearing as a colorless liquid at room temperature . The presence of deuterium makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dibromobenzene-d4 can be synthesized through the diazotization of 3-bromoaniline, followed by a Sandmeyer reaction with cuprous bromide . The reaction conditions typically involve:
- Diazotization: 3-bromoaniline is treated with nitrous acid to form a diazonium salt.
- Sandmeyer Reaction: The diazonium salt is then reacted with cuprous bromide to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and Sandmeyer reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dibromobenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: Though less common, it can undergo oxidation to form dibromo derivatives of phenols or quinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions typically yield substituted benzene derivatives.
- Oxidation reactions can produce dibromo-phenols or dibromo-quinones.
Applications De Recherche Scientifique
1,3-Dibromobenzene-d4 is widely used in scientific research due to its unique properties:
Biology: Employed in labeling studies to track molecular interactions and pathways.
Medicine: Investigated for its potential in developing therapeutic agents.
Industry: Used in the production of polymers and advanced materials through reactions like Suzuki coupling.
Mécanisme D'action
The mechanism of action of 1,3-dibromobenzene-d4 primarily involves its reactivity as an aryl bromide. The bromine atoms can participate in various substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is leveraged in synthetic chemistry to create complex molecules.
Comparaison Avec Des Composés Similaires
- 1,2-Dibromobenzene
- 1,4-Dibromobenzene
- 1,3-Dichlorobenzene
Comparison: 1,3-Dibromobenzene-d4 is unique due to the presence of deuterium, which makes it particularly valuable in NMR spectroscopy for studying molecular structures and dynamics. Compared to its non-deuterated counterparts, it provides enhanced resolution and sensitivity in spectroscopic analyses .
Propriétés
Formule moléculaire |
C6H4Br2 |
|---|---|
Poids moléculaire |
239.93 g/mol |
Nom IUPAC |
1,3-dibromo-2,4,5,6-tetradeuteriobenzene |
InChI |
InChI=1S/C6H4Br2/c7-5-2-1-3-6(8)4-5/h1-4H/i1D,2D,3D,4D |
Clé InChI |
JSRLURSZEMLAFO-RHQRLBAQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])Br)[2H])Br)[2H] |
SMILES canonique |
C1=CC(=CC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


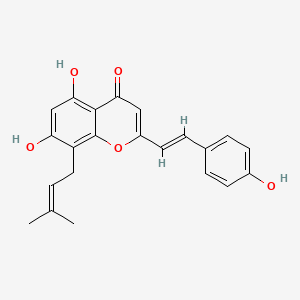
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)



![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
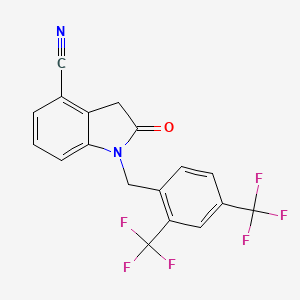
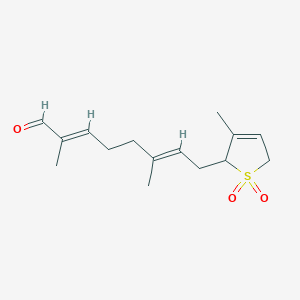
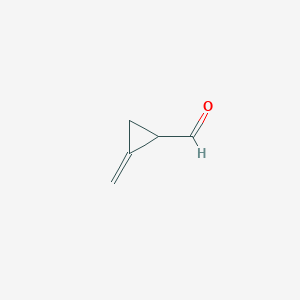
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
